molecular formula C22H17ClN2 B1682451 Tram-34 CAS No. 289905-88-0

Tram-34

Cat. No.: B1682451
CAS No.: 289905-88-0
M. Wt: 344.8 g/mol
InChI Key: KBFUQFVFYYBHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRAM-34 is an organochlorine compound.
inhibits IKCa1;  structure in first source

Properties

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUQFVFYYBHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349650
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289905-88-0
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Selectivity Profile of Tram-34: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tram-34, a triarylmethane derivative, is a potent and widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Its utility is critically dependent on its selectivity for its primary target. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Core Selectivity Profile: High Affinity for KCa3.1

This compound exhibits high affinity for the KCa3.1 channel, with a dissociation constant (Kd) in the low nanomolar range. This makes it a powerful inhibitor of KCa3.1-mediated potassium currents. The primary mechanism of action is understood to be direct pore block.

Table 1: Potency of this compound against KCa3.1 Channels

Target Cell/SystemMethodParameterValue (nM)
Cloned human IKCa1 (in COS-7 cells)ElectrophysiologyKd20
Native IKCa currents in human T lymphocytesElectrophysiologyKd25
Native IKCa currents in human T84 cellsElectrophysiologyKd22

Data sourced from multiple studies.

Ion Channel Selectivity

A key feature of this compound is its high degree of selectivity for KCa3.1 over other types of ion channels. This selectivity is crucial for attributing observed physiological effects to the specific inhibition of KCa3.1.

Table 2: Selectivity of this compound against various Ion Channels

Channel TypeSelectivity Fold (vs. KCa3.1)
Voltage-gated potassium (Kv) channels>200 - 1500
Big-conductance Ca2+-activated K+ (BKCa) channels>200 - 1500
Small-conductance Ca2+-activated K+ (SKCa) channels>200 - 1500
Voltage-gated sodium (Na+) channels>200 - 1500
Calcium release-activated Ca2+ (CRAC) channels>200 - 1500
Chloride (Cl-) channels>200 - 1500

This high selectivity has been reported to be between 200- and 1,500-fold.

However, it is important to note that at least one study has reported that this compound can inhibit nonselective cation channels in microglial cells with a half-maximal inhibitory concentration (IC50) of 38 nM. This suggests that in certain cellular contexts, off-target effects on other channel types may occur.

Off-Target Profile: The Cytochrome P450 Controversy

Initial reports suggested a significant advantage of this compound over its predecessor, clotrimazole, was its lack of inhibition of cytochrome P450 (CYP) enzymes. This was a key factor in its characterization as a highly selective KCa3.1 blocker.

However, subsequent and more comprehensive studies have challenged this initial assessment. These studies have demonstrated that this compound can inhibit several isoforms of both rat and human CYP enzymes in the low micromolar range. This finding has significant implications for the interpretation of in vitro and in vivo studies using higher concentrations of this compound, as it introduces the possibility of confounding effects due to CYP inhibition.

Table 3: Inhibitory Activity of this compound against Cytochrome P450 Isoforms

CYP Isoform (Human)IC50 (µM)
CYP2B60.9
CYP2C191.8
CYP3A4 (with DBF as substrate)3.6
CYP1A2No inhibition up to 80 µM
CYP19A1No inhibition up to 80 µM
CYP Isoform (Rat)IC50 (µM)
CYP2C62.9
CYP2B13.0
CYP2C1112.6
CYP1A2No inhibition up to 80 µM

Data from Agarwal et al., 2013.

Interestingly, the effect of this compound on CYP3A4 activity was found to be substrate-dependent, with potent inhibition observed with one substrate (DBF) and concentration-dependent stimulation with another (BFC).

Experimental Methodologies

The determination of this compound's selectivity profile relies on specific and rigorous experimental protocols.

Electrophysiological Assays for Ion Channel Selectivity

The primary method for assessing ion channel activity and inhibition is the patch-clamp technique .

Whole-Cell Patch-Clamp Protocol for KCa3.1 Inhibition:

  • Cell Preparation: Human KCa3.1 is cloned and expressed in a suitable host cell line, such as COS-7 cells.

  • Recording Configuration: Cells are studied in the whole-cell configuration. The membrane potential is held at a constant voltage (e.g., -80 mV).

  • Solutions:

    • Internal Pipette Solution: Contains a high concentration of potassium aspartate, a calcium buffer (EGTA) to control free calcium concentration (e.g., 1 µM), and other salts to mimic the intracellular environment.

    • External Bath Solution: A physiological salt solution, such as a sodium aspartate-based Ringer's solution, is used to minimize currents from native chloride channels.

  • Current Elicitation: KCa3.1 currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

  • Data Analysis: The reduction in the slope conductance of the current-voltage relationship by this compound is taken as a measure of channel block. The dissociation constant (Kd) or IC50 is determined by applying a range of this compound concentrations and fitting the dose-response data to an appropriate equation.

G Workflow for Electrophysiological Selectivity Profiling cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_data Data Acquisition & Analysis cell_culture Cell Culture (e.g., COS-7) transfection Transfection with KCa3.1 plasmid cell_culture->transfection patching Establish Whole-Cell Configuration transfection->patching voltage_clamp Clamp at Holding Potential (-80 mV) patching->voltage_clamp ramps Apply Voltage Ramps (-120 to +40 mV) voltage_clamp->ramps record_current Record K+ Current ramps->record_current add_tram34 Apply Increasing [this compound] record_current->add_tram34 measure_block Measure Reduction in Slope Conductance add_tram34->measure_block dose_response Generate Dose-Response Curve & Calculate IC50/Kd measure_block->dose_response

Caption: Workflow for determining ion channel selectivity using patch-clamp electrophysiology.

Cytochrome P450 Inhibition Assays

The inhibitory activity of this compound on CYP enzymes is typically assessed using in vitro assays with recombinant human CYP isoforms.

General Protocol for CYP Inhibition Assay:

  • Reaction Mixture: A reaction mixture is prepared containing a specific recombinant human CYP isoform, a suitable substrate for that isoform, and varying concentrations of this compound in a phosphate buffer.

  • Initiation: The reaction is initiated by adding a regenerating system (e.g., NADPH-generating system).

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped, often by the addition of a solvent like acetonitrile.

  • Detection: The formation of the metabolite from the substrate is quantified using methods such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.

  • Data Analysis: The percent inhibition of enzyme activity at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-inhibition curve.

Signaling Pathways Modulated by this compound

The inhibition of KCa3.1 by this compound has been shown to modulate several downstream signaling pathways, primarily by altering cellular calcium signaling and membrane potential. This has implications for a variety of cellular processes, including proliferation, activation, and inflammation.

T-Lymphocyte Activation

In T-lymphocytes, KCa3.1 channels play a crucial role in maintaining the calcium influx necessary for activation. By blocking these channels, Tram-

Tram-34 Target Validation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the KCa3.1 Potassium Channel as a Therapeutic Target in Fibrosis, Inflammation, and Oncology

Introduction

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), has emerged as a compelling therapeutic target for a range of pathologies characterized by abnormal cell proliferation and inflammation. Tram-34, a potent and selective small-molecule inhibitor of the KCa3.1 channel, has been instrumental as a pharmacological tool to probe the function of this channel and validate its role in disease. This technical guide provides a comprehensive overview of this compound and its target, KCa3.1, with a focus on its validation in specific diseases, detailed experimental protocols, and the underlying signaling pathways.

The KCa3.1 channel plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells. Its activation by intracellular calcium leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for sustained calcium influx, a critical second messenger in cellular processes such as proliferation, migration, and activation. Consequently, the inhibition of KCa3.1 by this compound can disrupt these pathological processes, making it a promising therapeutic strategy.

Mechanism of Action of this compound

This compound is a triarylmethane derivative that acts as a potent and selective blocker of the KCa3.1 channel, with a dissociation constant (Kd) of 20 nM. It exhibits high selectivity, being 200- to 1500-fold more selective for KCa3.1 over other ion channels. Structural and molecular modeling studies have revealed that this compound binds within the inner pore of the KCa3.1 channel. This binding physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. Unlike its predecessor, clotrimazole, this compound does not significantly inhibit cytochrome P450 enzymes, giving it a more favorable safety profile for research and potential therapeutic development.

Target Validation in Specific Diseases

The therapeutic potential of targeting KCa3.1 with this compound has been investigated in a variety of disease models, with significant findings in fibrosis, inflammatory disorders, and cancer.

Fibrotic Diseases

Excessive proliferation of fibroblasts and their differentiation into myofibroblasts are hallmarks of fibrotic diseases. KCa3.1 channels are expressed in these cells and play a critical role in their pro-fibrotic activities.

  • Cardiac Fibrosis: In a rat model of pressure overload-induced cardiac fibrosis, this compound was shown to alleviate the condition by inhibiting KCa3.1 channels. This was associated with a reduction in angiotensin II levels, suggesting a link between the renin-angiotensin system and KCa3.1 in the pathogenesis of cardiac fibrosis.

  • Pulmonary Fibrosis: In a murine model of bleomycin-induced pulmonary fibrosis, the expression of KCa3.1 was found to be significantly increased. Treatment with this compound resulted in a significant reduction in pulmonary fibrosis, highlighting the channel's role in the disease's progression. Similarly, in a rat model of paraquat-induced pulmonary fibrosis, this compound attenuated fibroblast proliferation and collagen secretion. Studies on human lung myofibroblasts from patients with idiopathic pulmonary fibrosis (IPF) have shown that KCa3.1 channel expression and activity are upregulated, and its blockade with this compound or another inhibitor, senicapoc, reduces myofibroblast proliferation, wound healing, collagen secretion, and contractility.

Inflammatory and Autoimmune Diseases

KCa3.1 channels are expressed on various immune cells, including T-lymphocytes, B-lymphocytes, macrophages, and microglia, where they regulate activation, proliferation, and cytokine production.

  • Rheumatoid Arthritis (RA): KCa3.1 is considered a significant regulator of immune cell function in RA. Knockout of the KCa3.1 gene in a mouse model of collagen antibody-induced arthritis resulted in reduced synovial inflammation and cartilage damage. The channel is involved in the differentiation and function of osteoclasts, the cells responsible for bone erosion in RA.

  • Asthma: In a murine model of asthma, this compound was shown to attenuate airway remodeling and eosinophilia. The treatment inhibited bronchial smooth muscle cell proliferation and reduced the production of Th2 cytokines.

  • Neuroinflammation: KCa3.1 channels are expressed on microglia, the resident immune cells of the central nervous system. In a rat model of ischemic stroke, this compound, which can cross the blood-brain barrier, reduced infarct size and neurological deficits by inhibiting microglial activation. In a mouse model of Parkinson's disease, blockade of KCa3.1 with senicapoc improved motor function and protected dopaminergic neurons by attenuating microgliosis and neuroinflammation.

Oncology

The role of KCa3.1 in cancer is multifaceted, with evidence suggesting its involvement in tumor cell proliferation, migration, and invasion.

  • Glioblastoma: KCa3.1 is considered a potential therapeutic target for glioblastoma, one of the most aggressive brain tumors.

  • Breast Cancer: Interestingly, in MCF-7 breast cancer cells, this compound exhibited biphasic effects on cell proliferation. At lower concentrations, it stimulated proliferation through an unexpected activation of estrogen receptors, while at higher concentrations, it inhibited proliferation, likely through KCa3.1 blockade. This highlights the importance of considering off-target effects in specific cellular contexts.

  • Pancreatic Cancer: KCa3.1 is functionally expressed in pancreatic cancer cells and supports their proliferation and invasion. However, similar to breast cancer cells, this compound showed anomalous stimulatory effects on migration and invasion in some pancreatic cancer cell lines.

  • Melanoma and Pancreatic Cancer In Vivo Models: Novel derivatives of this compound targeted to the mitochondria have been shown to reduce tumor growth in in vivo models of melanoma and pancreatic cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and the role of KCa3.1 in various diseases.

ParameterValueCell/Model SystemReference
**Tram

An In-depth Technical Guide to the Electrophysiological Effects of Tram-34

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells, thereby influencing a variety of physiological processes including T-cell activation, cell proliferation, and smooth muscle relaxation. This compound's high affinity and selectivity for KCa3.1 have made it an invaluable pharmacological tool for elucidating the channel's function and a promising therapeutic candidate for a range of pathologies, including autoimmune disorders, fibrosis, and certain cancers. This guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its primary electrophysiological effect by directly blocking the pore of the KCa3.1 channel. This inhibition is potent and selective, with a dissociation constant (Kd) in the nanomolar range. By blocking the efflux of potassium ions, this compound leads to membrane depolarization, which in turn modulates calcium signaling and downstream cellular responses. Unlike its predecessor, clotrimazole, this compound was developed to have a superior safety profile, notably with a reduced impact on cytochrome P450 enzymes, although some inhibitory effects on certain CYP isoforms have been reported at higher concentrations.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data on the electrophysiological effects of this compound on KCa3.1 and other ion channels.

Table 1: Inhibitory Potency of this compound on KCa3.1 Channels

Cell Type/Expression SystemParameterValue (nM)Reference
Cloned human KCa3.1 in COS-7 cellsKd20
Native KCa3.1 in human T lymphocytesKd25
Native KCa3.1 in human T84 colonic epithelial cellsKd22
Human T lymphocytes (anti-CD3 Ab induced activation)IC50295-910
Human T lymphocytes (PMA + ionomycin induced activation)IC5085-830
A7r5 cells (EGF-stimulated proliferation)IC508
LPC-induced nonselective cation currents in microglial cellsIC5038

Table 2: Selectivity of this compound

Ion Channel FamilySelectivity vs. KCa3.1Reference
Voltage-gated K+ (Kv) channels>200- to 1,500-fold
Large-conductance Ca2+-activated K+ (BKCa) channels>200- to 1,500-fold
Small-conductance Ca2+-activated K+ (SKCa) channels>200- to 1,500-fold
Voltage-gated Na+ channels>200- to 1,500-fold
CRAC channels>200- to 1,500-fold
Cl- channels>200- to 1,500-fold

Table 3: Effects of this compound on Cellular Electrophysiological Parameters in Guinea Pig Enteric Neurons

ParameterConcentration (µM)EffectReference
Afterhyperpolarization (AHP) Amplitude0.1Reduced to 56% of control
1Reduced to 38% of control
Membrane Potential0.16.1 ± 1.3 mV depolarization
110.9 ± 2.2 mV depolarization
Input Resistance0.1Increased from 166 ± 14 to 232 ± 32 MΩ
1Increased to 246 ± 17 MΩ

Experimental Protocols

The primary technique for characterizing the electrophysiological effects of this compound is the patch-clamp technique .

Whole-Cell Patch-Clamp Protocol for KCa3.1 Current Measurement

This protocol is adapted from methodologies used to study KCa3.1 currents in transfected cell lines and native cells.

1. Cell Preparation:

  • Culture cells expressing KCa3.1 channels (e.g., KCa3.1-transfected COS-7 cells, human T lymphocytes) under standard conditions.

  • For recording, plate cells on glass coverslips.

2. Solutions:

  • External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4. Osmolarity should be adjusted to ~290 mOsm.

  • Internal (Pipette) Solution (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM). Adjust pH to 7.2 with KOH and osmolarity to 290-310 mOsm.

3. Recording:

  • Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit KCa3.1 currents using voltage ramps or steps. A typical protocol would be a ramp from -120 mV to +40 mV over 200 ms.

  • Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the KCa3.1 current.

Unraveling the Molecular Embrace: A Technical Guide to the Tram-34 Binding Site on the KCa3.1 Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical interaction between the potent and selective inhibitor, Tram-34, and the intermediate-conductance calcium-activated potassium channel, KCa3.1. A thorough understanding of this binding site is paramount for the rational design of novel therapeutics targeting a range of pathologies, including autoimmune disorders, fibrosis, and cancer. This document provides a comprehensive overview of the binding site, quantitative affinity data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

The this compound Binding Site: A Molecular Pore Blocker

This compound, a triarylmethane derivative, exerts its inhibitory effect on the KCa3.1 channel through a direct pore-blocking mechanism. Extensive research, combining molecular modeling and site-directed mutagenesis, has pinpointed the key amino acid residues within the channel's inner pore that are essential for this compound binding.

The binding site is located deep within the pore, near the intracellular entrance to the selectivity filter. Unlike inhibitors that bind to the outer vestibule of the channel, this compound accesses its binding site from the intracellular side.

Key Interacting Residues:

Mutagenesis studies have been instrumental in identifying two critical amino acid residues that form the core of the this compound binding pocket:

  • Threonine 250 (T250): Located in the P-loop (pore helix) region, this residue is crucial for the high-affinity binding of this compound. Molecular models suggest that the pyrazole ring of this compound forms a hydrogen bond with the side chain of T250.[1][2]

  • Valine 275 (V275): Situated in the S6 transmembrane segment, this residue contributes to the hydrophobic interactions that stabilize the binding of this compound within the pore.[1][2]

Mutation of these residues to their counterparts found in the this compound-insensitive KCa2.3 channel (T250S and V275A) dramatically reduces or completely abolishes the inhibitory effect of this compound, confirming their critical role in forming the binding site.[1] Conversely, introducing threonine and valine at the equivalent positions in KCa2.3 confers sensitivity to this compound.

Quantitative Analysis of this compound Binding Affinity

The potency of this compound as a KCa3.1 inhibitor has been quantified through various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe the affinity of this compound for the channel.

Parameter Value Cell Type/System Reference
IC50 ~20 nMCloned human KCa3.1 in COS-7 cells[2][3]
IC50 10-20 nMGeneral potency[4]
IC50 8 nMEGF-stimulated proliferation of A7r5 cells
Kd 20 nMCloned human KCa3.1 in COS-7 cells
Kd 25 nMNative KCa3.1 in human T lymphocytes
Kd 22 nMNative KCa3.1 in human T84 colonic epithelial cells

Table 1: Quantitative binding affinity data for this compound on the KCa3.1 channel.

Experimental Protocols for Binding Site Characterization

The identification and characterization of the this compound binding site on the KCa3.1 channel have been achieved through a combination of molecular biology and electrophysiological techniques. Below are detailed methodologies for the key experiments.

Site-Directed Mutagenesis of KCa3.1

This technique is employed to introduce specific amino acid substitutions at the putative binding site to assess their impact on this compound sensitivity.

Materials:

  • Wild-type KCa3.1 cDNA in a suitable expression vector (e.g., pcDNA3.1)

  • Mutagenic primers containing the desired nucleotide changes for T250 and V275

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli for transformation

  • Plasmid purification kit

  • DNA sequencing reagents

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification: Set up a PCR reaction using the wild-type KCa3.1 plasmid as a template and the mutagenic primers. The reaction cycles are typically: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. A final extension at 68°C for 7 minutes is performed.

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • Plasmid Purification and Sequencing: Select transformed colonies, grow overnight cultures, and purify the plasmid DNA. The entire KCa3.1 coding sequence should be sequenced to confirm the desired mutation and the absence of any other PCR-induced errors.

Heterologous Expression and Whole-Cell Patch-Clamp Recording

To functionally characterize the effect of this compound on wild-type and mutant KCa3.1 channels, they are expressed in a mammalian cell line that lacks endogenous KCa3.1 currents (e.g., HEK293 or COS-7 cells).

Materials:

  • HEK293 or COS-7 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Wild-type and mutant KCa3.1 plasmids

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular (pipette) solution: (in mM) 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a final free Ca2+ concentration of 1 µM, pH 7.2.

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Protocol:

  • Cell Culture and Transfection: Culture the cells to 50-80% confluency. Transfect the cells with either wild-type or mutant KCa3.1 plasmid DNA using a suitable transfection reagent. A co-transfection with a marker plasmid (e.g., encoding GFP) can be used to identify successfully transfected cells.

  • Electrophysiological Recording: 24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber on the patch-clamp setup.

  • Whole-Cell Configuration: Using a glass micropipette filled with the intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a transfected cell. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents. The high intracellular Ca2+ concentration will activate the channels.

  • Drug Application: After recording a stable baseline current, perfuse the bath with the extracellular solution containing various concentrations of this compound. Record the currents at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) in the absence and presence of different this compound concentrations. Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Visualizing the Molecular Interactions and Signaling Context

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the broader signaling context of KCa3.1 channel inhibition by this compound.

Tram34_Binding_Site cluster_channel KCa3.1 Channel Pore pore Pore Lumen T250 V275 block Pore Blockage tram34 This compound tram34->pore:t250 H-bond tram34->pore:v275 Hydrophobic Interaction tram34->block causes

Diagram 1: Molecular interaction of this compound with the KCa3.1 channel pore.

KCa31_Signaling_Pathway stimulus Stimulus (e.g., Antigen, Growth Factor) ca_increase ↑ [Ca2+]i stimulus->ca_increase kca31 KCa3.1 Activation ca_increase->kca31 hyperpolarization Hyperpolarization kca31->hyperpolarization ca_influx Sustained Ca2+ Influx hyperpolarization->ca_influx downstream Downstream Signaling (e.g., NF-κB, NFAT, Smad2/3) ca_influx->downstream cellular_response Cellular Response (Proliferation, Migration, Cytokine Production) downstream->cellular_response tram34 This compound tram34->kca31 inhibits

Diagram 2: KCa3.1 channel signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Wild-Type KCa3.1 Plasmid mutagenesis Site-Directed Mutagenesis (T250A, V275A) start->mutagenesis sequencing DNA Sequencing (Verify Mutation) mutagenesis->sequencing transfection Transfection into Mammalian Cells sequencing->transfection Verified Mutant patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp data_analysis Data Analysis (Determine IC50) patch_clamp->data_analysis conclusion Conclusion: Identify Key Binding Residues data_analysis->conclusion

References

Methodological & Application

Tram-34 Experimental Protocol for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34, or 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and highly selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, smooth muscle cells, fibroblasts, and cancer cells.[3][4] By modulating KCa3.1 activity, this compound has become an invaluable tool for in vitro research, enabling the investigation of cellular processes such as proliferation, migration, and activation.[3][5] These application notes provide detailed protocols for the in vitro use of this compound, along with key quantitative data and visual representations of associated signaling pathways and experimental workflows.

Mechanism of Action

This compound inhibits KCa3.1 channels by binding within the inner pore of the channel.[3] This interaction is thought to involve key residues such as threonine and valine, thereby physically occluding the ion conduction pathway.[3][6] This blockade of potassium efflux leads to membrane depolarization, which in turn affects the driving force for calcium entry, a critical second messenger in numerous cellular signaling cascades.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.

Table 1: Inhibitory Potency of this compound

ParameterCell Line/SystemValueReference(s)
KdKCa3.1 (IKCa1)20 nM[1][2]
KdHuman T lymphocytes (native IKCa1)25 nM[1]
KdT84 cells (native IKCa1)22 nM[1]
IC50Cloned KCa3.1 in COS-7 cells20 nM[2]
IC50EGF-stimulated proliferation of A7r5 cells8 nM[1]
IC50Anti-CD3 Ab-induced activation of human T lymphocytes295-910 nM[1]
IC50PMA + ionomycin-induced activation of human T lymphocytes85-830 nM[1]

Table 2: Selectivity of this compound

Channel TypeSelectivity vs. KCa3.1Reference(s)
Other K+ channels (KV, BKCa, SKCa)200- to 1,500-fold[1]
Na+, CRAC, Cl- channels200- to 1,500-fold[1]

Table 3: Effects on Cell Proliferation

Cell LineEffect of this compoundConcentration RangeReference(s)
A7r5InhibitionIC50 = 8 nM[1]
LNCaP and PC-3 (prostate cancer)Dose-dependent suppression1-30 µM[1]
Human endometrial cancer cellsInhibition, G0/G1 arrestNot specified[1]
MCF-7 (breast cancer)Biphasic: Proliferation at 3-10 µM, Inhibition at 20-100 µM3-100 µM[2][8][9]

Signaling Pathways and Experimental Workflows

KCa3.1-Mediated Signaling Pathway

The following diagram illustrates the central role of the KCa3.1 channel in modulating intracellular calcium levels and downstream signaling events. Activation of cell surface receptors can lead to an increase in intracellular calcium, which in turn opens KCa3.1 channels. The subsequent potassium efflux hyperpolarizes the cell membrane, enhancing the driving force for further calcium entry and sustaining calcium-dependent signaling pathways involved in processes like proliferation and gene expression.

KCa3_1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor (ER) Ca_Store Ca2+ release from ER IP3R->Ca_Store KCa31 KCa3.1 Ca_Channel Ca2+ Channel KCa31->Ca_Channel Hyperpolarization (K+ efflux) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Stimulus Stimulus (e.g., Growth Factor) Stimulus->Receptor IP3->IP3R Ca_Signal Increased [Ca2+]i Ca_Store->Ca_Signal Ca_Influx->Ca_Signal Ca_Signal->KCa31 Downstream Downstream Signaling (Proliferation, Gene Expression) Ca_Signal->Downstream Tram34 This compound Tram34->KCa31

Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Studies with this compound

This diagram outlines a typical workflow for investigating the effects of this compound on cellular functions in vitro.

Experimental_Workflow cluster_assays Examples of Functional Assays A Cell Culture (Target Cell Line) C Cell Seeding A->C B Prepare this compound Stock Solution (in DMSO) D Treatment with this compound (and controls) B->D C->D E Incubation (e.g., 24-72 hours) D->E F Functional Assays E->F G Data Analysis F->G Assay1 Electrophysiology (Patch-Clamp) F->Assay1 Assay2 Cell Proliferation (e.g., MTT, BrdU) F->Assay2 Assay3 Cytokine Release (e.g., ELISA) F->Assay3 Assay4 Cell Cycle Analysis (Flow Cytometry) F->Assay4

Caption: General workflow for in vitro experiments using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 344.84 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to make a 10 mM stock, dissolve 3.45 mg of this compound in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2]

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCa3.1 currents and their inhibition by this compound.

Materials:

  • Cells expressing KCa3.1 channels (e.g., transfected COS-7 cells, T lymphocytes)[1]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution: 160 mM Na-aspartate, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4, 290-310 mOsm.[1][10]

  • Internal (pipette) solution: 145 mM K-aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM K2EGTA, 8.5 mM CaCl2 (to achieve ~1 µM free Ca2+), pH 7.2, 290-310 mOsm.[1][10]

  • This compound working solutions (diluted in external solution)

Protocol:

  • Prepare cells on coverslips suitable for microscopy and patch-clamping.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Mount the coverslip in the recording chamber and perfuse with the external solution.

  • Approach a target cell with the patch pipette while applying slight positive pressure.

  • Once in proximity to the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV.[1][10]

  • Elicit KCa3.1 currents using voltage ramps (e.g., 200-ms ramps from -120 mV to +40 mV applied every 10 seconds).[1][10]

  • Establish a stable baseline recording of the KCa3.1 current.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the inhibition of the KCa3.1 current by this compound. The reduction in the slope conductance at a negative potential (e.g., -80 mV) is a measure of channel block.[1][10]

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the log of the concentration.

Cell Proliferation Assay (MTT Assay)

This protocol measures changes in cell viability and proliferation in response to this compound treatment.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of this compound on the release of a specific cytokine (e.g., IL-2) from activated T lymphocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat)

  • RPMI 1640 medium supplemented with 10% FBS

  • T cell activator (e.g., anti-CD3 antibody, or PMA plus ionomycin)[1]

  • This compound working solutions

  • ELISA kit for the cytokine of interest (e.g., human IL-2)

Protocol:

  • Isolate PBMCs from healthy donor blood or culture the T cell line.

  • Seed the cells in a 96-well plate at a density of 1-2 x 105 cells per well.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with the T cell activator. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of the cytokine in the supernatant using the specific ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine release.

Important Considerations

  • Off-target effects: While this compound is highly selective for KCa3.1, at higher concentrations (micromolar range), it may inhibit some cytochrome P450 (CYP) isoforms.[11][12] It is crucial to use the lowest effective concentration and consider potential off-target effects, especially in long-term experiments.

  • Biphasic effects: In some cell types, such as MCF-7 breast cancer cells, this compound can have a biphasic effect on proliferation, stimulating it at lower concentrations and inhibiting it at higher concentrations.[2][8][9] This may be due to off-target effects, including interactions with estrogen receptors.[8][9]

  • Solubility: this compound is poorly soluble in aqueous solutions and should be dissolved in DMSO for stock solutions.[1] Ensure complete dissolution and be mindful of the final DMSO concentration in your experiments.

References

Application Notes and Protocols for the In Vivo Application of Tram-34 in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vivo use of Tram-34, a selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4), in various mouse models of disease. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound, or 1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole, is a potent and selective small molecule inhibitor of the KCa3.1 potassium channel, with a dissociation constant (Kd) of 20 nM. It exhibits high selectivity, being 200- to 1,500-fold more selective for KCa3.1 over other ion channels. The KCa3.1 channel plays a crucial role in regulating the membrane potential of non-excitable cells, including immune cells like microglia and T-lymphocytes, as well as endothelial cells and fibroblasts. By blocking KCa3.1, this compound can modulate cellular processes such as proliferation, migration, and activation, making it a valuable tool for studying and potentially treating various pathological conditions.

Mechanism of Action and Signaling Pathway

The KCa3.1 channel is activated by a rise in intracellular calcium ([Ca²⁺]i). Its opening leads to an efflux of potassium (K⁺) ions, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca²⁺ entry through channels like the calcium release-activated Ca²⁺ (CRAC) channels, thus sustaining Ca²⁺ signaling. This sustained signaling is critical for the activation and function of various cell types, particularly immune cells.

This compound exerts its effect by directly blocking the KCa3.1 channel pore, thereby preventing K⁺ efflux and the subsequent membrane hyperpolarization. This action dampens the sustained Ca²⁺ influx required for cellular activation processes such as cytokine production in microglia or proliferation of T-cells.

KCa3_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCa31 KCa3.1 Channel K_out K⁺ KCa31->K_out K⁺ Efflux CRAC CRAC Channel Ca_in Ca²⁺ CRAC->Ca_in Ca²⁺ Influx Tram34 This compound Tram34->KCa31 Blocks Ca_out Ca²⁺ Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Causes Stimulus Cellular Stimulus (e.g., Antigen, LPS) Stimulus->Ca_in ↑ [Ca²⁺]i Ca_in->KCa31 Cellular_Response Cellular Response (Proliferation, Migration, Cytokine Release) Ca_in->Cellular_Response Leads to K_in K⁺ Hyperpolarization->CRAC Enhances driving force for

Caption: Mechanism of this compound action on KCa3.1 signaling.

Summary of In Vivo Applications and Quantitative Data

This compound has been investigated in a variety of mouse models, demonstrating its therapeutic potential across different diseases. The following table summarizes key quantitative findings from these studies.

Disease ModelMouse/Rat StrainThis compound Dosage & RouteKey Quantitative FindingsReference
Ischemic Stroke Wistar Rats10 or 40 mg/kg, i.p., twice daily for 7 days- Infarct area reduced by ~50%.- 40 mg/kg dose significantly improved neurological deficit.- Reduced ED1⁺ activated microglia from 3,770 to 1,632 pixels/mm² with 40 mg/kg.
Diabetic Nephropathy eNOS⁻/⁻ mice with streptozotocin-induced diabetesSubcutaneous injection (dosage not specified) for 14 weeks- Significantly reduced albuminuria.- Decreased inflammatory markers CD68 and F4/80.- Reversed extracellular matrix deposition.
Melanoma C57BL/6J mice with B16F10 cells3 nmol/gram body weight, i.p., daily for 10 days- Reduced tumor size by ≈60%.
Pancreatic Cancer C57BL/6J mice with PAN-02 cells3 nmol/gram body weight, i.p., daily- Significantly lower tumor volume and weight.
Glioma Cx3cr1GFP/WT mice with GL261-RFP cellsIntraperitoneal injection- Reduced proliferation of glioma cells.- Induced morphological shift of tumor-associated macrophages (TAMs) to an anti-tumor phenotype.
Atherosclerosis Apoe⁻/⁻ miceNot specified- Significantly reduced the development of atherosclerosis in aortas.
Experimental Autoimmune Encephalomyelitis (EAE) MiceNot specified- Alleviated symptoms of EAE.

Experimental Protocols

This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration.

A. Formulation for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:

  • Vehicle 1 (PEG/Tween/Saline):

    • Prepare a stock solution of this compound in DMSO (e.g., 17 mg/mL).

    • For a 1 mL working solution, sequentially add and mix the following:

      • 400 µL PEG300

      • 50 µL of the this compound/DMSO stock solution

      • 50 µL Tween-80

      • 500 µL sterile saline or ddH₂O

    • Mix thoroughly until a clear solution is formed. Use sonication or gentle heating if necessary to aid dissolution.

    • Note: This solution should be prepared fresh daily.

  • Vehicle 2 (Corn Oil):

    • Prepare a stock solution of this compound in DMSO.

    • Add the required volume of the stock solution to corn oil (e.g., 50 µL of 17 mg/mL stock to 950 µL corn oil for a 1 mL solution).

    • Mix thoroughly before administration.

B. Administration:

  • Intraperitoneal (i.p.) Injection: The most common route used in studies. Doses typically range from 10 to 40 mg/kg in stroke models and are administered once or twice daily.

  • Subcutaneous (s.c.) Injection: Used in studies of diabetic nephropathy and restenosis.

  • Intravenous (i.v.) Injection: Used for pharmacokinetic and acute toxicity studies, typically at lower doses (e.g., 0.5 mg/kg).

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.

Preparing Tram-34 Stock Solutions for Cellular and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tram-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating membrane potential in various cell types and is implicated in processes such as T-lymphocyte activation, cell proliferation, and migration. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of KCa3.1 channels and as a potential therapeutic agent for a range of conditions, including autoimmune diseases, cancer, and vascular restenosis.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its chemical properties and solubility in commonly used solvents.

PropertyValueReference
Molecular Weight 344.84 g/mol
CAS Number 289905-88-0
Appearance Off-white solid
Purity ≥98% (HPLC)
Solubility in DMSO Up to 25 mg/mL (72.50 mM)
Solubility in Ethanol 0.2 mg/mL
Solubility in Water Insoluble
Kd for KCa3.1 ~20 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for a variety of in vitro assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 344.84 g/mol x 1000 mg/g = 3.4484 mg

    • Accurately weigh out approximately 3.45 mg of this compound powder.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming or brief sonication can be used to aid dissolution if precipitation is observed. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.

  • Storage of the Stock Solution:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1-2 years).

  • Preparation of Working Solutions:

    • For cell-based experiments, dilute the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 1-10 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Preparation of this compound Formulation for In Vivo (Rodent) Administration

This protocol outlines the preparation of a this compound formulation suitable for intraperitoneal (IP) or oral (PO) administration in rodent models. This formulation utilizes a co-solvent system to maintain this compound in solution.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

  • Sterile tubes for mixing

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare the Vehicle Solution:

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For a final volume of 1 mL, mix the components in the following order, ensuring each component is fully dissolved before adding the next:

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of sterile saline

  • Prepare the this compound Formulation:

    • To achieve a final desired concentration of this compound in the formulation, the initial 10 mM DMSO stock will be diluted 1:10. For example, to prepare 1 mL of a 1 mM this compound formulation:

      • Start with 100 µL of the 10 mM this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween-80 and mix again until clear.

      • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

    • The final solution should be a clear and homogenous mixture. It is recommended to prepare this formulation fresh on the day of use.

  • Administration:

    • The prepared this compound formulation can be administered to animals via intraperitoneal injection or oral gavage.

    • The dosing volume should be calculated based on the animal's body weight and the desired dose (mg/kg). A typical in vivo dose can range from 10 to 120 mg/kg/day.

Signaling Pathway and Experimental Workflow

This compound exerts its primary effect by blocking the KCa3.1 channel, which leads to membrane depolarization. In many cell types, particularly lymphocytes and some cancer cells, this channel is crucial for maintaining the calcium influx necessary for downstream signaling pathways that control proliferation and activation.

Troubleshooting & Optimization

Off-target effects of Tram-34 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tram-34, a potent inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1), particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Cellular Effects Unrelated to KCa3.1 Inhibition

If you observe cellular responses that are inconsistent with the known function of KCa3.1 channels, consider the following potential off-target effects of this compound, especially at concentrations in the low micromolar range and above.

Potential Cause 1: Inhibition of Cytochrome P450 (CYP) Enzymes

High concentrations of this compound can inhibit several cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs.[1][2] This can lead to altered pharmacokinetics and unexpected cellular responses if other compounds in your experimental system are metabolized by these enzymes.

Troubleshooting Steps:

  • Review Co-administered Compounds: Identify all other compounds (e.g., drugs, signaling molecules) in your experimental setup and determine if they are known substrates for the CYP enzymes inhibited by this compound (see Table 1).

  • Lower this compound Concentration: If possible, reduce the concentration of this compound to a range where it is selective for KCa3.1 (typically in the nanomolar range) and less likely to inhibit CYP enzymes. The reported Kd for KCa3.1 is approximately 20 nM.

  • Use an Alternative KCa3.1 Blocker: Consider using a more selective KCa3.1 blocker if concerns about CYP inhibition persist.

  • Control Experiments: Design control experiments to specifically assess the impact of CYP inhibition. This could involve using a known CYP inhibitor as a positive control or measuring the metabolic products of a known CYP substrate in the presence and absence of high concentrations of this compound.

Potential Cause 2: Inhibition of Nonselective Cation Channels

This compound has been shown to inhibit nonselective cation channels at nanomolar to micromolar concentrations. This can alter intracellular calcium signaling and other downstream cellular processes, independent of its effect on KCa3.1 channels.

Troubleshooting Steps:

  • Measure Intracellular Calcium: If your experimental system allows, monitor intracellular calcium levels in the presence of high concentrations of this compound to determine if there are unexpected changes.

  • Patch-Clamp Analysis: For in-depth investigation, perform patch-clamp experiments to directly measure the activity of nonselective cation channels in your cells and assess their inhibition by this compound.

  • Alternative KCa3.1 Blockers: As with CYP inhibition, using a different and more selective KCa3.1 blocker can help to dissect the effects of KCa3.1 inhibition from the inhibition of nonselective cation channels.

Issue: Variable or Unexplained Effects on Cell Proliferation

This compound has been reported to have concentration-dependent effects on cell proliferation. At intermediate concentrations (e.g., 3-10 µM), it may increase proliferation, while at higher concentrations (e.g., 20-100 µM), it can decrease it. These effects may be independent of KCa3.1 inhibition.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a detailed concentration-response analysis of this compound on cell proliferation in your specific cell type to characterize its effects.

  • Control for KCa3.1-Independent Effects: Use cells that do not express KCa3.1 channels as a negative control to determine if the observed proliferation effects are indeed off-target.

  • Investigate Estrogen Receptor Signaling: In some cell types, the pro-proliferative effects of this compound have been linked to the estrogen receptor. Consider investigating this pathway if applicable to your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound at high concentrations?

A1: The most well-documented off-target effects of this compound at high concentrations (typically in the micromolar range) are the inhibition of several cytochrome P450 (CYP) enzymes and the blockade of nonselective cation channels.[1][2] It can also have direct, concentration-dependent effects on cell proliferation that may be independent of its action on KCa3.1 channels.

Q2: At what concentration does this compound start to show off-target effects on CYP enzymes?

A2: this compound can inhibit various human and rat CYP isoforms with IC50 values ranging from 0.9 µM to 12.6 µM.[1][2] Therefore, it is crucial to use concentrations well below this range if you need to avoid interference with CYP-mediated metabolism.

Q3: How can I be sure that the effects I'm seeing are due to KCa3.1 inhibition and not off-target effects?

A3: To confirm that your observed effects are specific to KCa3.1 inhibition, you should:

  • Use the lowest effective concentration of this compound, ideally in the low nanomolar range, close to its Kd for KCa3.1 (around 20 nM).

  • Perform control experiments using a structurally different KCa3.1 inhibitor to see if it replicates the effects of this compound.

  • Use a "rescue" experiment where you can overcome the effect of this compound by activating KCa3.1 through another mechanism, if possible.

  • Utilize cells that lack KCa3.1 expression (e.g., through knockout or knockdown) as a negative control.

Q4: Can the inhibition of CYP enzymes by this compound affect my in vivo experiments?

A4: Yes. If you are using this compound in vivo, its inhibition of CYP enzymes can lead to significant drug-drug interactions if the animal is co-administered with other drugs that are metabolized by the affected CYP isoforms. This could lead to altered drug efficacy or toxicity. Careful consideration of potential drug interactions is necessary for in vivo studies.

Data Presentation

Table 1: Off-Target Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

CYP IsoformSpeciesIC50 (µM)
CYP2B6Human0.9
CYP2C19Human1.8
CYP3A4HumanVaries with substrate
CYP2B1Rat3.0
CYP2C6Rat2.9
CYP2C11Rat12.6

Data compiled from studies on recombinant CYP enzymes.[1][2]

Table 2: Other Reported Off-Target Effects of this compound

Off-TargetEffectReported Concentration
Nonselective Cation ChannelsInhibitionHalf-maximal inhibition at 38 nM in microglial cells
Cell ProliferationIncreased3-10 µM
Cell ProliferationDecreased20-100 µM

Experimental Protocols

1. Cytochrome P450 (CYP) Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on specific CYP isoforms using recombinant human enzymes.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4)

    • CYP-specific substrate (e.g., bupropion for CYP2B6, S-mephenytoin for CYP2C19, midazolam for CYP3A4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate buffer (pH 7.4)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Positive control inhibitor for each CYP isoform

    • 96-well microplate

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Prepare a reaction mixture containing the recombinant CYP enzyme, potassium phosphate buffer, and the specific substrate in each well of a 96-well plate.

    • Add varying concentrations of this compound (and the positive control inhibitor in separate wells) to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a suitable dose-response curve.

2. Whole-Cell Patch-Clamp Protocol for Nonselective Cation Channels (General Protocol)

This protocol outlines the basic steps for investigating the effect of this compound on nonselective cation channels using the whole-cell patch-clamp technique.

  • Materials:

    • Cells expressing the nonselective cation channels of interest

    • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

    • Borosilicate glass capillaries for pulling patch pipettes

    • Pipette puller and microforge

    • Extracellular (bath) solution containing appropriate ions

    • Intracellular (pipette) solution with a suitable composition

    • This compound stock solution

    • Data acquisition and analysis software

  • Procedure:

    • Prepare cells for recording (e.g., plate on coverslips).

    • Pull and fire-polish patch pipettes to an appropriate resistance (typically 2-5 MΩ).

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit currents through the nonselective cation channels (e.g., a voltage ramp or step protocol).

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of this compound and observe any changes in current amplitude or kinetics.

    • Wash out this compound with the control extracellular solution to check for reversibility of the effect.

    • Analyze the recorded currents to quantify the extent of inhibition.

3. MTT Assay for Cell Proliferation

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plate

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability or proliferation relative to the control.

Visualizations

Xenobiotic_Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Xenobiotic Xenobiotic / Drug (Lipophilic) CYPs Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C19, CYP3A4) Xenobiotic->CYPs Oxidation, Reduction, Hydrolysis Metabolite1 Intermediate Metabolite (More polar) CYPs->Metabolite1 ConjugatingEnzymes Conjugating Enzymes (e.g., UGTs, SULTs, GSTs) Metabolite1->ConjugatingEnzymes Metabolite2 Conjugated Metabolite (Water-soluble) ConjugatingEnzymes->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion Tram34 This compound (High Concentration) Tram34->CYPs Inhibition

Caption: Xenobiotic metabolism pathway and the inhibitory effect of high-concentration this compound.

Troubleshooting_Workflow cluster_OffTarget Potential Off-Targets cluster_Troubleshooting Troubleshooting Steps Start Unexpected Cellular Effect Observed with this compound CheckConc Is this compound concentration > 1 µM? Start->CheckConc OffTarget Consider Off-Target Effects CheckConc->OffTarget Yes OnTarget Likely KCa3.1-mediated effect. Further validation recommended. CheckConc->OnTarget No CYP CYP Enzyme Inhibition OffTarget->CYP NSCC Nonselective Cation Channel Inhibition OffTarget->NSCC Prolif Direct Effect on Proliferation OffTarget->Prolif LowerConc Lower this compound Concentration CYP->LowerConc AltBlocker Use Alternative KCa3.1 Blocker CYP->AltBlocker Controls Perform Specific Control Experiments CYP->Controls NSCC->LowerConc NSCC->AltBlocker NSCC->Controls Prolif->LowerConc Prolif->AltBlocker Prolif->Controls

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Tram-34 Technical Support Center: Interpreting Biphasic Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving the KCa3.1 channel inhibitor, Tram-34.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2] Its primary mechanism involves directly blocking the pore of the KCa3.1 channel, thereby preventing potassium ion conduction.[3] This selectivity makes it a valuable tool for studying the physiological roles of KCa3.1 channels.

Q2: We observed a biphasic or U-shaped dose-response curve in our cell proliferation assay with this compound. At low concentrations, the effect is stimulatory, while at high concentrations, it's inhibitory. Is this expected?

Yes, this biphasic effect, particularly in cell proliferation assays, has been documented.[2][4] At intermediate concentrations (typically in the 3-10 µM range), this compound can paradoxically increase cell proliferation. At higher concentrations (e.g., 20-100 µM), it exhibits the expected inhibitory effect on proliferation.[2][4]

Q3: What is the underlying mechanism for this biphasic response?

The stimulatory phase of the biphasic response is often attributed to an off-target effect of this compound. Studies have shown that this compound can act as an agonist for estrogen receptors (ERs).[4][5] This ER activation can promote cell proliferation in certain cell types, such as the MCF-7 breast cancer cell line.[4] The inhibitory phase at higher concentrations is likely due to the on-target inhibition of KCa3.1 channels, which are involved in regulating cell cycle and proliferation in various cell types.[1][6]

Q4: Are there other potential off-target effects of this compound that could complicate data interpretation?

While this compound is highly selective for KCa3.1 over many other ion channels, some off-target activities have been reported, especially at higher concentrations.[1] These include:

  • Inhibition of Cytochrome P450 (CYP) enzymes: this compound can inhibit several CYP isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) with IC50 values in the low micromolar range.[7][8]

  • Inhibition of nonselective cation channels: In some cell types, this compound has been shown to inhibit nonselective cation channels.[9]

These off-target effects should be considered when designing experiments and interpreting results, particularly when using concentrations above 1 µM.

Q5: How can we confirm if the observed biphasic response in our experiment is due to estrogen receptor activation?

To verify the involvement of estrogen receptors, you can perform the following control experiment: co-treat your cells with this compound and an estrogen receptor antagonist, such as ICI 182,780 or tamoxifen.[2][4] If the stimulatory effect of this compound is blocked by the ER antagonist, it strongly suggests that the effect is mediated by estrogen receptor activation.[4]

Troubleshooting Guide

Problem: My dose-response curve for this compound is not a classic sigmoidal curve; it's biphasic.

This is a common observation, particularly in proliferation assays. Follow these steps to troubleshoot and interpret your results:

Step 1: Verify the Concentration Range

  • Action: Carefully check the concentrations of this compound used in your experiment.

  • Rationale: A biphasic response is often seen with a stimulatory effect at intermediate concentrations (e.g., 3-10 µM) and an inhibitory effect at higher concentrations (>20 µM).[2][4] Ensure your concentration range covers both the expected inhibitory range for KCa3.1 and the potential off-target stimulatory range.

Step 2: Consider the Cell Type

  • Action: Review the literature for the expression of estrogen receptors in your cell line.

  • Rationale: The stimulatory effect of this compound is linked to estrogen receptor activation.[4][5] This effect will be most prominent in cells that express ERs, such as MCF-7 cells.

Step 3: Perform Control Experiments

  • Action: Design experiments to isolate the on-target and off-target effects.

    • Estrogen Receptor Antagonism: Co-incubate your cells with this compound and an ER antagonist (e.g., ICI 182,780).[4]

    • Use a Structurally Different KCa3.1 Inhibitor: Compare the dose-response of this compound with another selective KCa3.1 inhibitor that is not known to interact with estrogen receptors.

  • Rationale: If the ER antagonist abolishes the stimulatory phase, it confirms the off-target mechanism.[4] A different KCa3.1 inhibitor should ideally show a monotonic inhibitory curve, helping to confirm that the inhibition is due to KCa3.1 blockade.

Step 4: Data Analysis and Interpretation

  • Action: When fitting your data, a standard sigmoidal model will not be appropriate. Use a non-linear regression model that can accommodate a biphasic (hormetic) response.

  • Rationale: Models like the Brain-Cousens or Cedergreen models are designed for biphasic dose-response curves and can provide a better fit to your data.[10] This will allow for a more accurate determination of key parameters.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Concentration RangePrimary EffectPredominant MechanismCell Proliferation Response in ER+ CellsReference
20-100 nMInhibitionOn-target: KCa3.1 channel blockInhibition[1][2]
3-10 µMStimulationOff-target: Estrogen receptor agonismIncreased proliferation[2][4]
> 20 µMInhibitionOn-target: KCa3.1 channel block and potential other off-target effects/toxicityDecreased proliferation[2][4]

Table 2: IC50/Kd Values of this compound for On-Target and Off-Target Interactions

TargetValueUnitsContextReference
KCa3.1 (IKCa1)20nM (Kd)Cloned human channel in COS-7 cells[1][2]
KCa3.1 (IKCa1)25nM (Kd)Native channel in human T lymphocytes[2]
CYP2B60.9µM (IC50)Recombinant human enzyme[7][8]
CYP2C191.8µM (IC50)Recombinant human enzyme[7][8]
CYP3A43.6µM (IC50)Recombinant human enzyme (substrate-dependent)[7][8]

Experimental Protocols

Protocol 1: Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies observing the biphasic effects of this compound on MCF-7 cells.[4]

  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by serum-starving them for 24-48 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24-48 hours). For control experiments, co-treat with an ER antagonist like ICI 182,780.

  • [³H]-Thymidine Labeling: Add [³H]-thymidine to each well and incubate for a further 4-24 hours.

  • Harvesting: Harvest the cells onto filter mats using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for measuring KCa3.1 currents and their inhibition by this compound.[1]

  • Cell Preparation: Use cells expressing KCa3.1 channels (e.g., transfected COS-7 cells or human T lymphocytes).

  • Pipette Solution (Internal): Prepare a solution containing (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve 1 µM free Ca²⁺), with pH adjusted to 7.2.

  • External Solution: Prepare a standard extracellular solution (e.g., Tyrode's solution).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -80 mV).

    • Elicit KCa3.1 currents using voltage ramps or steps.

    • Apply various concentrations of this compound to the external solution to determine the dose-dependent inhibition of the KCa3.1 current and calculate the IC50.

Mandatory Visualizations

Biphasic_Response_Pathway Potential Mechanisms of this compound's Biphasic Effect on Cell Proliferation Tram34_low This compound (Intermediate Conc. 3-10 µM) ER Estrogen Receptor (Off-Target) Tram34_low->ER Agonism Tram34_high This compound (High Conc. >20 µM) KCa31 KCa3.1 Channel (On-Target) Tram34_high->KCa31 Inhibition Tram34_very_high This compound (Low nM Conc.) Tram34_very_high->KCa31 Inhibition Proliferation_up Increased Cell Proliferation ER->Proliferation_up Stimulates Proliferation_down Decreased Cell Proliferation KCa31->Proliferation_down Inhibits (G1 Arrest)

Caption: Mechanisms of this compound's biphasic effect on cell proliferation.

Troubleshooting_Workflow Troubleshooting Workflow for Biphasic Dose-Response start Biphasic Dose-Response Observed check_conc Step 1: Verify Concentration Range start->check_conc check_cell Step 2: Check for Estrogen Receptor Expression in Cell Line check_conc->check_cell control_exp Step 3: Perform Control Experiments check_cell->control_exp er_antagonist Co-treat with ER Antagonist (e.g., ICI 182,780) control_exp->er_antagonist other_inhibitor Test Alternative KCa3.1 Inhibitor control_exp->other_inhibitor analyze Step 4: Use Biphasic (Hormetic) Curve Fit for Data Analysis er_antagonist->analyze other_inhibitor->analyze interpret Interpret Results: On-Target vs. Off-Target Effects analyze->interpret

Caption: Troubleshooting workflow for biphasic dose-response curves.

References

Tram-34 Cytotoxicity & Cell Viability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tram-34 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective inhibitor of the intermediate-conductance Ca2+-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] The dissociation constant (Kd) for this inhibition is approximately 20 nM.[2][3][4] By blocking KCa3.1, this compound disrupts the flow of potassium ions across the cell membrane, which can affect membrane potential and downstream calcium-dependent signaling pathways that are crucial for cell proliferation.[5][6]

Q2: What is the typical effect of this compound on cell proliferation and viability?

The effect of this compound on cell proliferation is complex and can be dose-dependent.[1][4][7] In some cancer cell lines, such as hepatocellular carcinoma and prostate cancer cells, this compound inhibits proliferation, often by causing cell cycle arrest in the G0/G1 phase.[2][3][8] However, in other cell types, like MCF-7 breast cancer cells, this compound can have a biphasic effect: stimulating proliferation at intermediate concentrations (e.g., 3-10 µM) and inhibiting it at higher concentrations (e.g., 20-100 µM).[1][4][7][9]

Q3: How does this compound induce its anti-proliferative effects?

This compound's inhibition of the KCa3.1 channel is linked to the regulation of the cell cycle.[5] Blockade of this channel can disrupt intracellular calcium levels, which are essential for cell cycle progression.[5][10][11] This disruption can lead to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, resulting in cell cycle arrest, typically at the G0/G1 transition.[2][11][12] In hepatocellular carcinoma cells, KCa3.1 has been shown to promote cell cycle progression by activating S-phase protein kinase 2 (SKP2), which triggers the degradation of p21 and p27.[12]

Q4: Should I be concerned about off-target effects with this compound?

Yes, researchers should be aware of potential off-target effects. Although developed as a more selective alternative to clotrimazole, this compound has been shown to:

  • Activate estrogen receptors: In MCF-7 cells, this compound can mimic the effects of 17β-estradiol, leading to increased proliferation at certain concentrations.[1][7][9] This effect can be blocked by estrogen receptor antagonists.[1][4][7][9]

  • Inhibit cytochrome P450 (CYP) enzymes: At micromolar concentrations, this compound can inhibit several rat and human CYP isoforms, including CYP2B6, CYP2C19, and CYP3A4.[13][14] This is an important consideration as it may lead to drug-drug interactions in vivo or confound in vitro results.[14]

  • Inhibit nonselective cation channels: In microglial cells, this compound has been found to directly inhibit lysophosphatidylcholine (LPC)-induced nonselective cation currents with a half-maximal inhibition at 38 nM.[15]

Troubleshooting Guide

Q: My MTT assay shows increased cell viability at certain this compound concentrations, but I expected a decrease. Is this normal?

A: Yes, this observation can be normal, particularly in estrogen-responsive cell lines like MCF-7. This compound can exhibit a biphasic effect, where it stimulates proliferation at intermediate concentrations (3–10 µM) and only becomes inhibitory at higher concentrations (20–100 µM).[1][4][7][9] This proliferative effect is often linked to its off-target activation of estrogen receptors.[1][9] We recommend performing a wide-range dose-response curve to fully characterize the effect on your specific cell line.

Q: I am not observing any significant effect of this compound on my cells. What are some possible reasons?

A: Several factors could contribute to a lack of effect:

  • Low KCa3.1 Expression: Your cell line may not express the KCa3.1 channel at sufficient levels for this compound to have a significant impact on proliferation.[6] Confirm channel expression using methods like RT-PCR or western blotting.

  • This compound Solubility and Stability: this compound is insoluble in water and should be dissolved in a solvent like DMSO to make a stock solution.[3] Ensure the final DMSO concentration in your culture medium is low and non-toxic to your cells. If the compound precipitates in the medium, the effective concentration will be lower than intended.

  • Concentration Range: The effective concentration of this compound can vary widely between cell types.[3] You may need to test a broader concentration range, from nanomolar to high micromolar, to find the active window for your cells.

  • Assay Duration: The anti-proliferative effects of this compound are often due to cell cycle arrest, which may take 24-72 hours to become apparent in a viability assay.[3][16] Ensure your incubation time is sufficient to observe changes in cell number.

Q: My Annexin V/PI assay shows a high percentage of necrotic (Annexin V+/PI+) cells rather than apoptotic (Annexin V+/PI-) cells. Why might this be?

A: This could be due to a few reasons:

  • High this compound Concentration: Very high concentrations of a compound can induce necrosis directly rather than programmed apoptosis.

  • Secondary Necrosis: Apoptosis is a transient process. If you are analyzing the cells too long after the apoptotic process has initiated, the cells will progress to late apoptosis or secondary necrosis, where the cell membrane loses integrity, allowing PI to enter.[17][18] Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of early apoptosis.

  • Experimental Artifact: Ensure gentle handling of cells during harvesting and staining, as excessive physical stress can damage cell membranes and lead to false positives for PI staining.

Data Summary Tables

Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation

Cell LineConcentrationEffectReference
MCF-7 (Breast Cancer)3-10 µMIncreased Proliferation[1][4][7]
MCF-7 (Breast Cancer)20-100 µMDecreased Proliferation[1][4][7]
Hepatocellular Carcinoma (HCC)Not specifiedReduced Proliferation[8]
Endometrial Cancer10-40 µMInhibits Proliferation
LNCaP & PC-3 (Prostate Cancer)1-30 µMSuppressed Proliferation[2]
A7r5 (Smooth Muscle)IC50 = 8 nMInhibits EGF-stimulated proliferation[3]

Table 2: this compound Inhibitory Constants (IC50 / Kd)

TargetValueCell/SystemReference
Primary Target
KCa3.1 (IKCa1) ChannelKd = 20 nMCloned channel in COS-7 cells[2][3]
KCa3.1 (IKCa1) ChannelKd = 25 nMNative channel in human T lymphocytes[2][3]
Off-Targets
Cytochrome P450 2B6 (human)IC50 = 0.9 µM-[13]
Cytochrome P450 2C19 (human)IC50 = 1.8 µM-[13]
Cytochrome P450 3A4 (human)IC50 = 3.6 µM-[13]
Nonselective Cation ChannelsIC50 = 38 nMMicroglial cells[15]

Experimental Protocols & Workflows

A typical experimental workflow for assessing the cytotoxic effects of this compound involves cell culture, treatment with a range of this compound concentrations, and subsequent analysis using one or more cell health assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (overnight incubation) A->B C Prepare serial dilutions of this compound in medium D Replace old medium with This compound containing medium C->D E Incubate for desired period (e.g., 24, 48, 72 hours) D->E F Perform Cell Viability Assay (e.g., MTT, XTT) E->F G Perform Apoptosis Assay (e.g., Annexin V/PI) E->G H Read absorbance or fluorescence signal F->H G->H I Calculate % viability or % apoptotic cells H->I J Plot dose-response curve and determine IC50 I->J G cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Live Live Cell Annexin V (-) PI (-) Early Early Apoptosis Annexin V (+) PI (-) Live->Early Apoptosis Initiation (PS externalization) Late Late Apoptosis / Necrosis Annexin V (+) PI (+) Early->Late Loss of Membrane Integrity G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Tram34 This compound KCa31 KCa3.1 Channel Tram34->KCa31 Inhibits Ca_channel Ca2+ Influx Pathway KCa31->Ca_channel Modulates driving force for Ca_signal Disrupted Ca2+ Signaling Ca_channel->Ca_signal Leads to p21_p27 Upregulation of p21 / p27 Ca_signal->p21_p27 Arrest G0/G1 Cell Cycle Arrest p21_p27->Arrest

References

Validation & Comparative

Confirming Tram-34's Specificity: A Comparative Guide Using KCa3.1 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific target engagement of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the effects of Tram-34, a potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, in wild-type versus KCa3.1 knockout (KCa3.1-/-) mouse models. The use of these knockout models provides definitive evidence for the on-target effects of this compound, validating its mechanism of action.

This compound is a well-established and highly selective blocker of KCa3.1 channels, also known as IKCa1 or KCNN4.[1] These channels play a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, smooth muscle cells, and fibroblasts.[2][3] Dysregulation of KCa3.1 has been implicated in a range of pathologies such as autoimmune diseases, fibrosis, and cancer.[4] Consequently, this compound has been instrumental as a research tool and a potential therapeutic agent. The data presented herein, derived from studies utilizing KCa3.1 knockout mice, unequivocally demonstrates that the physiological and cellular effects of this compound are mediated through its specific inhibition of the KCa3.1 channel.

Quantitative Comparison of this compound Effects

The following tables summarize the key quantitative data comparing the effects of this compound in wild-type (WT) and KCa3.1 knockout (KCa3.1-/-) systems. The absence of a this compound effect in the knockout models is a clear indicator of its target specificity.

ParameterWild-Type (WT)KCa3.1 Knockout (KCa3.1-/-)Reference
This compound IC50 for KCa3.1 Current ~20 nMNot Applicable (No KCa3.1 current)[1][4]
Cell Proliferation Inhibition (e.g., T-lymphocytes, Smooth Muscle Cells) Significant inhibition by this compoundNo significant inhibition by this compound[2][5]
Cytokine Production (e.g., IL-2, IFN-γ) by Activated T-cells Dose-dependent reduction with this compoundNo effect of this compound on cytokine production[5]
Pathological Endpoint (e.g., Vascular Restenosis, Fibrosis) Amelioration of pathology with this compound treatmentPathology is already reduced at baseline; no additional effect of this compound[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents in individual cells and determine the inhibitory potency of this compound.

  • Cell Preparation: Isolate primary cells (e.g., T-lymphocytes, vascular smooth muscle cells) from both wild-type and KCa3.1-/- mice. Alternatively, use cell lines expressing the channel.

  • Recording Solution (Pipette): Contains (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM to activate KCa3.1). pH adjusted to 7.2 with KOH.

  • Recording Solution (External): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

    • Perfuse the cell with increasing concentrations of this compound (dissolved in DMSO, final concentration <0.1%) in the external solution.

    • Measure the reduction in the outward K+ current at a specific voltage (e.g., +40 mV) to determine the concentration-response curve and calculate the IC50 value.[6]

In Vitro Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of cells that express KCa3.1.

  • Cell Culture: Plate cells (e.g., vascular smooth muscle cells) from WT and KCa3.1-/- mice in 96-well plates at a suitable density.

  • Stimulation: Induce proliferation with a mitogen such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL).

  • Treatment: Concurrently treat cells with varying concentrations of this compound or vehicle (DMSO).

  • Proliferation Measurement (e.g., BrdU Assay):

    • After a set incubation period (e.g., 24-48 hours), add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for an additional 2-4 hours.

    • Fix the cells and denature the DNA.

    • Add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the colorimetric or fluorescent signal, which is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

In Vivo Model of Disease (e.g., Vascular Injury)

This experimental setup validates the in vitro findings in a living organism.

  • Animal Model: Use adult male wild-type and KCa3.1-/- mice.

  • Surgical Procedure (e.g., Carotid Artery Ligation):

    • Anesthetize the mouse.

    • Make a midline cervical incision and expose the left common carotid artery.

    • Ligate the artery to induce vascular injury and subsequent neointimal hyperplasia (a proliferative response).

  • Drug Administration: Administer this compound (e.g., 120 mg/kg, intraperitoneally) or vehicle daily to both WT and KCa3.1-/- mice, starting from the day of surgery.[7]

  • Tissue Analysis:

    • After a specified period (e.g., 14-28 days), euthanize the animals and perfuse-fix the vascular system.

    • Excise the ligated carotid artery and embed it in paraffin.

    • Section the artery and perform histological staining (e.g., Hematoxylin and Eosin) to visualize the vessel morphology.

    • Use morphometric analysis software to quantify the area of the neointima and the media to determine the intima-to-media ratio, a measure of restenosis.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the signaling pathway of KCa3.1, the mechanism of this compound inhibition, and the experimental logic for confirming its on-target effects.

KCa3_1_Signaling_Pathway cluster_cell Cell Ca_influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca_influx->CaM binds KCa3_1 KCa3.1 Channel (Inactive) CaM->KCa3_1 activates KCa3_1_active KCa3.1 Channel (Active) K_efflux K⁺ Efflux KCa3_1_active->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_driving_force Increased Driving Force for Ca²⁺ Entry Hyperpolarization->Ca_driving_force Ca_driving_force->Ca_influx maintains Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_driving_force->Cellular_Response

Caption: KCa3.1 Signaling Pathway.

Tram34_Mechanism cluster_channel KCa3.1 Channel Pore cluster_result Result Pore_lumen Pore Lumen Block Blockage of K⁺ Efflux Tram34 This compound Binding_site Binding Site (T250 & V275) Tram34->Binding_site binds to K_ion K⁺ Ion Ion_conduction_path Ion Conduction Path K_ion->Ion_conduction_path blocked

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_wt WT Group cluster_ko KO Group cluster_interpretation Interpretation WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_tram34 WT + this compound WT_mice->WT_tram34 KO_mice KCa3.1 Knockout (KO) Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_tram34 KO + this compound KO_mice->KO_tram34 Measure Measure Outcome (e.g., Cell Proliferation, Pathology) WT_vehicle->Measure WT_tram34->Measure KO_vehicle->Measure KO_tram34->Measure Interpretation_node If effect of this compound is seen in WT but absent in KO, then the effect is KCa3.1-dependent. Measure->Interpretation_node

Caption: Experimental Logic for Target Validation.

References

Advantages of Tram-34 over first-generation KCa3.1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective ion channel modulators is paramount. The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4), has emerged as a critical therapeutic target for a range of disorders, including autoimmune diseases, fibrosis, and certain cancers. While first-generation inhibitors like clotrimazole paved the way, their clinical utility has been hampered by significant off-target effects. Tram-34, a rationally designed successor, offers a superior profile, marking a significant advancement in the field.

This guide provides an objective comparison of this compound and first-generation KCa3.1 inhibitors, supported by experimental data and detailed protocols to empower researchers in their investigations.

Superior Potency and Selectivity of this compound

This compound consistently demonstrates higher potency and a more refined selectivity profile compared to its predecessors. Experimental data highlights these advantages across various platforms.

ParameterThis compoundClotrimazole (First-Generation)Charybdotoxin (First-Generation Peptide)
Potency (KCa3.1) Kd = 20 nMIC50 = 50-100 nMIC50 ≈ 2-5 nM
Selectivity High selectivity over other K+ channels (e.g., Kv, BK, SK) and other ion channels.[1]Poor selectivity; inhibits various cytochrome P450 enzymes.[2]Also potently blocks Kv1.3 and BK channels.[3]
Mechanism of Action Blocks the inner pore of the KCa3.1 channel.[2][4][5]Blocks the inner pore of the KCa3.1 channel.[3][5]Blocks the outer pore of the KCa3.1 channel.[3]
Key Advantage Minimal inhibition of cytochrome P450 enzymes, leading to a better safety profile.[1]Readily available and historically used as a research tool.High potency.
Key Disadvantage Significant off-target effects, particularly CYP450 inhibition, limiting in vivo applications.[2][6]Lack of selectivity and peptidic nature limits oral bioavailability and therapeutic potential.[3]

Signaling Pathway and Mechanism of Inhibition

KCa3.1 channels play a crucial role in regulating membrane potential and calcium signaling. Their activation, triggered by an increase in intracellular calcium, leads to potassium efflux and membrane hyperpolarization. This hyperpolarization, in turn, modulates calcium entry, influencing a variety of cellular processes.

This compound and first-generation small molecule inhibitors like clotrimazole act as pore blockers, physically occluding the ion conduction pathway from the intracellular side. In contrast, peptide toxins such as charybdotoxin block the channel from the extracellular entrance.

KCa3_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cellular_effects Cellular Effects Ca_entry Ca²⁺ Entry (e.g., CRAC channels) KCa31 KCa3.1 Channel Ca_entry->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Tram34 This compound Tram34->KCa31 Blocks (Inner Pore) Clotrimazole Clotrimazole Clotrimazole->KCa31 Blocks (Inner Pore) Charybdotoxin Charybdotoxin Charybdotoxin->KCa31 Blocks (Outer Pore) Ca_Signaling Modulation of Ca²⁺ Signaling Hyperpolarization->Ca_Signaling Cell_Function Cell Proliferation, Migration, Activation Ca_Signaling->Cell_Function Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with KCa3.1 Expression Patch_Pipette Form Giga-seal Cell_Culture->Patch_Pipette Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch_Pipette Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Record_Baseline Record Baseline KCa3.1 Current Whole_Cell->Record_Baseline Apply_Inhibitor Apply Increasing Concentrations of Inhibitor Record_Baseline->Apply_Inhibitor Record_Inhibition Record Inhibited Current Apply_Inhibitor->Record_Inhibition Measure_Current Measure Current Amplitude Record_Inhibition->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calc_IC50 Calculate IC₅₀ Dose_Response->Calc_IC50

References

Independent Validation of Tram-34's Effects on Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tram-34, a widely used inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, with other key alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate pharmacological tool for research and drug development.

Comparative Analysis of KCa3.1 Inhibitors

This compound is a potent and selective blocker of the KCa3.1 channel, also known as IKCa1 or KCNN4.[1][2] This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, fibroblasts, and cancer cells.[3] Its involvement in cellular processes such as activation, migration, and proliferation makes it an attractive therapeutic target.[3] This section compares the key characteristics of this compound with its main alternatives, Senicapoc and NS6180.

Table 1: Potency and Selectivity of KCa3.1 Inhibitors

CompoundTargetPotency (IC₅₀ / Kd)SelectivityKey Features
This compound KCa3.1 (IKCa1)Kd: 20 nM[1][2]200- to 1500-fold selective over other ion channels (e.g., KV, BKCa, SKCa, Na⁺, CRAC, Cl⁻)[1]Superior safety profile to clotrimazole; does not block cytochrome P450 at low concentrations.[1]
Senicapoc (ICA-17043) KCa3.1IC₅₀: 11 nM[3]High selectivity for KCa3.1.[3]Orally bioavailable with a long half-life in humans (12.8 days), but shorter in rodents (~1 h).[3]
NS6180 KCa3.1IC₅₀: 9 nM[3]High selectivity, with a slightly different profile than this compound.[3]Novel benzothiazinone scaffold, but binds to the same site in the channel pore as this compound and Senicapoc.[3]
Clotrimazole KCa3.1IC₅₀: 70-250 nM[3]Also potently blocks cytochrome P450 enzymes.[3]Early, less selective KCa3.1 inhibitor; its use is limited by off-target effects on P450 enzymes.[3]

Table 2: Reported Cellular Effects and Off-Target Profile

CompoundCellular Effects (Examples)Off-Target Effects / Anomalous Findings
This compound - Inhibits T-lymphocyte activation.[1] - Suppresses proliferation of various cancer cells (e.g., prostate, endometrial) by causing G1 cell cycle arrest.[1] - Reduces migration and invasion of some cancer cells.- Can inhibit cytochrome P450 isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) at micromolar concentrations.[4][5] - May activate estrogen receptors, leading to a biphasic effect on breast cancer cell proliferation (stimulation at low µM, inhibition at high µM).[6][7] - Unexpectedly stimulated migration and invasion in pancreatic cancer cells in one study.[8][9] - Can inhibit nonselective cation channels.[10] - May increase intracellular Ca²⁺ in some cell types.[8][9]
Senicapoc - Reduces erythrocyte dehydration in sickle cell disease.[3] - Overcomes EGFR-TKI resistance in non-small cell lung cancer by inducing apoptosis.[11]- Likely shares the same binding site as this compound, suggesting potential for similar off-target effects, though less studied.[3]
NS6180 - Primarily used as a pharmacological tool for in vitro studies.[3]- Binds to the same pore region as this compound, indicating a similar mechanism of channel blockade.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the KCa3.1 channel in cell signaling and a typical workflow for validating the effects of an inhibitor like this compound.

KCa3_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Upstream Stimuli cluster_effects Downstream Effects KCa3_1 KCa3.1 Channel K_efflux K⁺ Efflux KCa3_1->K_efflux CRAC CRAC Channel Ca_influx Ca²⁺ Influx CRAC->Ca_influx Stimuli Mitogens / Growth Factors IP3R IP3 Receptor (ER) Stimuli->IP3R activates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Proliferation Cell Proliferation Migration Cell Migration Gene_Expression Gene Expression Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Ca_release->Ca_increase Ca_increase->KCa3_1 activates Ca_increase->Proliferation Ca_increase->Migration Ca_increase->Gene_Expression Hyperpolarization Membrane Hyperpolarization Hyperpolarization->CRAC maintains driving force for K_efflux->Hyperpolarization Tram34 This compound Tram34->KCa3_1 inhibits Experimental_Workflow cluster_electro Electrophysiology cluster_cellular Cellular Assays cluster_offtarget Off-Target Validation Patch_Clamp Whole-Cell Patch Clamp Current_Measurement Measure KCa3.1 Current Patch_Clamp->Current_Measurement Dose_Response IC₅₀ Determination Current_Measurement->Dose_Response Proliferation_Assay Proliferation Assay (MTT / BrdU) Dose_Response->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing / Transwell) Dose_Response->Migration_Assay Ca_Imaging Intracellular Ca²⁺ Measurement (Fura-2 AM) Dose_Response->Ca_Imaging Conclusion Comprehensive Inhibitor Profile Proliferation_Assay->Conclusion Migration_Assay->Conclusion Ca_Imaging->Conclusion CYP_Assay Cytochrome P450 Activity Assay CYP_Assay->Conclusion Receptor_Binding Estrogen Receptor Binding Assay Receptor_Binding->Conclusion Start Select KCa3.1 Inhibitor (e.g., this compound) Start->Patch_Clamp Start->CYP_Assay Start->Receptor_Binding

References

Safety Operating Guide

Proper Disposal Procedures for Tram-34: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Tram-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1.

This compound, an organochlorine compound, requires careful management to mitigate risks to personnel and the environment. Adherence to the following procedures will ensure compliance with safety regulations and promote a secure laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₂H₁₇ClN₂
Molecular Weight 344.84 g/mol
Appearance Off-white to yellow solid
Solubility Insoluble in water and ethanol. Soluble in DMSO (≥17.25 mg/mL).[1]
Storage Temperature 2-8°C or -20°C for long-term storage.[1][2]
Purity ≥98% (HPLC)
Kd for KCa3.1 20 nM[1][3][4][5]
IC₅₀ for KCa3.1 20 nM[1][6]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If ingested, seek immediate medical attention.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste is critical. The following step-by-step guide outlines the recommended procedures for a laboratory setting.

1. Waste Segregation and Collection:

  • Original Containers: Whenever possible, leave waste this compound in its original container.

  • Dedicated Waste Container: If transferring is necessary, use a clearly labeled, dedicated waste container made of a compatible material (e.g., high-density polyethylene). The container must be securely sealed.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound waste." Include the approximate concentration and quantity.

  • No Mixing: Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.

2. Types of this compound Waste and Their Handling:

  • Unused or Expired this compound: Keep in the original, sealed container and label as "Hazardous Waste" for disposal.

  • Solutions of this compound: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, labeled hazardous waste container.

  • Contaminated Labware:

    • Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Reusable Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as acetone or ethanol) in a fume hood. The solvent rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

3. Storage of Waste:

  • Designated Area: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

  • Incompatible Materials: Ensure that this compound waste is not stored near incompatible materials.

4. Final Disposal:

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Provide them with a full inventory of the waste.

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Safe Handling of this compound in the Laboratory

This protocol provides a general guideline for the safe handling of this compound during experimental procedures.

1. Preparation:

  • Before starting any experiment, review the Safety Data Sheet (SDS) for this compound.

  • Ensure a chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE (lab coat, safety goggles, chemical-resistant gloves).

  • Prepare a dedicated waste container for this compound waste.

2. Weighing and Solution Preparation:

  • Weigh the solid this compound in a fume hood to avoid inhalation of dust.

  • Use a disposable weigh boat or decontaminate the weighing vessel immediately after use.

  • Prepare solutions in the fume hood. As this compound is poorly soluble in water, DMSO is a common solvent. Handle DMSO with care as it can facilitate the absorption of chemicals through the skin.

3. Experimental Use:

  • Conduct all procedures involving this compound or its solutions within the fume hood.

  • Avoid generating aerosols or dust.

  • Clearly label all tubes and flasks containing this compound.

4. Post-Experiment Clean-up:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent. Collect the cleaning materials as hazardous waste.

  • Dispose of all this compound waste according to the procedures outlined above.

  • Remove and dispose of PPE in the designated waste container.

  • Wash hands thoroughly with soap and water after completing the work.

Signaling Pathway of this compound

This compound is a highly selective blocker of the KCa3.1 potassium channel. These channels play a crucial role in regulating cell membrane potential and calcium signaling, which in turn affects various cellular processes such as proliferation and activation of immune cells. The diagram below illustrates the mechanism of action of this compound.

Tram34_Signaling_Pathway Ca_influx Ca²⁺ Influx KCa31 KCa3.1 Channel Ca_influx->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_influx Downstream Downstream Cellular Effects (e.g., Reduced Proliferation, Altered Immune Response) Membrane_Hyperpolarization->Downstream Tram34 This compound Tram34->KCa31 Blocks

Caption: Mechanism of this compound action on the KCa3.1 channel and its downstream effects.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tram-34
Reactant of Route 2
Tram-34

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.